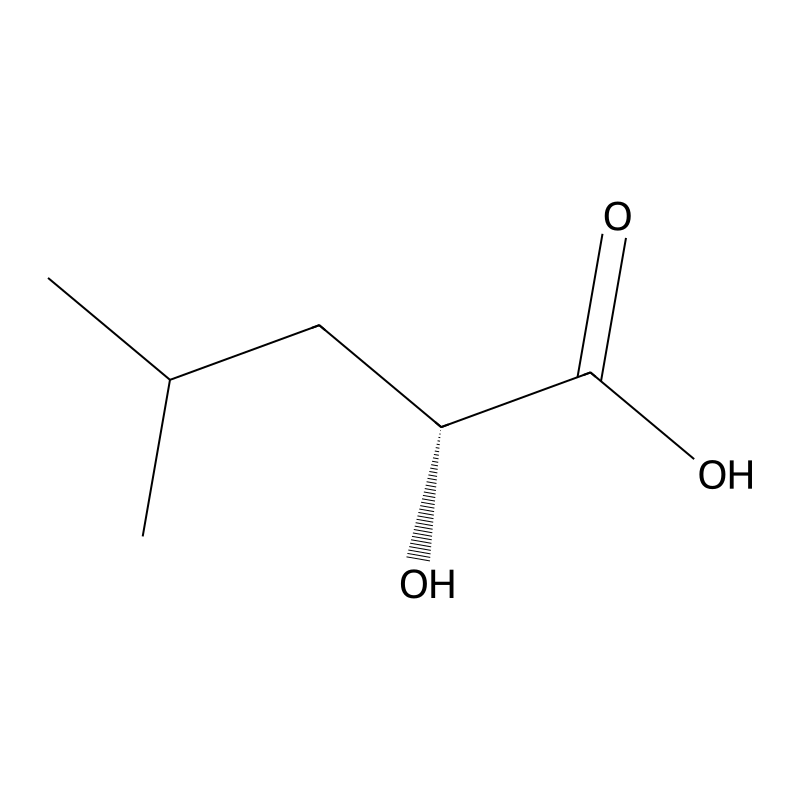

(R)-2-Hydroxy-4-methylpentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Occurrence and Natural Products:

- (R)-2-Hydroxy-4-methylpentanoic acid has been identified as a natural product in various organisms, including the green alga Euglena gracilis, the nematode Caenorhabditis elegans, and even humans. PubChem, National Institutes of Health: )

Metabolic Studies:

- Research suggests the presence of (R)-2-Hydroxy-4-methylpentanoic acid in patients with specific metabolic disorders like short-bowel syndrome and maple syrup urine disease. National Institutes of Health: )

- Understanding its role in these conditions might aid in developing diagnostic tools and potential therapeutic strategies.

Potential Biological Functions:

- The specific biological functions of (R)-2-Hydroxy-4-methylpentanoic acid are still under investigation.

- However, its structural similarity to other known metabolites suggests potential involvement in cellular processes.

Future Research Directions:

- Further research is needed to elucidate the biosynthesis, physiological roles, and potential applications of (R)-2-Hydroxy-4-methylpentanoic acid.

- Studies could explore its interactions with other molecules, its effects on cellular signaling pathways, and its possible use as a biomarker for specific diseases.

(R)-2-Hydroxy-4-methylpentanoic acid is an organic compound classified as a hydroxy fatty acid. It has the molecular formula and a molecular weight of approximately 132.16 g/mol. The compound features a hydroxyl group (-OH) attached to the second carbon of a five-carbon chain, which also includes a methyl group at the fourth position. This specific stereochemistry contributes to its unique properties and biological activities.

The compound is known for its role in various biochemical pathways, particularly in the metabolism of branched-chain amino acids, such as leucine. It is also recognized for its potential therapeutic applications, especially in the context of histone deacetylase inhibition, which is significant in cancer research and treatment .

- Aldol Reactions: It can act as a nucleophile in stereoselective aldol reactions, forming β-hydroxy carbonyl compounds .

- Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield corresponding keto acids.

- Esterification: The hydroxyl group allows for ester formation with various alcohols, which can be useful in organic synthesis .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The primary biological activity of (R)-2-Hydroxy-4-methylpentanoic acid involves its interaction with histone deacetylases (HDACs). It effectively inhibits several HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10), leading to hyperacetylation of histone proteins and influencing gene expression . This mechanism is particularly relevant in cancer biology, where modulation of gene expression can affect tumor growth and progression.

Additionally, the compound is involved in metabolic pathways that regulate energy metabolism and stress responses within cells. Its effects on cellular signaling pathways make it a candidate for further research into metabolic disorders and therapeutic interventions .

Several synthetic methods have been developed to produce (R)-2-Hydroxy-4-methylpentanoic acid:

- Enzymatic Synthesis: Utilizing specific enzymes such as leucine dehydrogenase can facilitate the conversion of leucine into (R)-2-Hydroxy-4-methylpentanoic acid.

- Chemical Synthesis: Traditional chemical synthesis routes involve multi-step processes that may include aldol condensation followed by reduction or hydrolysis steps .

- Flow Electrolyzer Techniques: Recent advancements have shown that flow electrolyzers can convert α-hydroxyl acids to amino acids efficiently, indicating potential for large-scale applications .

(R)-2-Hydroxy-4-methylpentanoic acid has various applications across different fields:

- Pharmaceuticals: Due to its HDAC inhibitory properties, it is explored for potential use in cancer therapies.

- Nutritional Supplements: Its role in amino acid metabolism makes it relevant in dietary supplements aimed at enhancing athletic performance or recovery.

- Organic Synthesis: The compound serves as an important intermediate in synthesizing other bioactive molecules and pharmaceuticals .

Interaction studies have revealed that (R)-2-Hydroxy-4-methylpentanoic acid interacts with multiple enzymes involved in metabolic pathways. For instance:

- It inhibits branched-chain alpha-keto acid dehydrogenase complex, impacting the levels of branched-chain amino acids in metabolic processes.

- Its interaction with histone deacetylases leads to altered gene expression profiles that could influence cellular functions related to growth and differentiation .

These studies underscore its potential therapeutic benefits and mechanisms of action.

Several compounds share structural similarities with (R)-2-Hydroxy-4-methylpentanoic acid. Here are some notable examples:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| (S)-2-Hydroxy-4-methylpentanoic acid | Enantiomer | Opposite stereochemistry affects biological activity. |

| (R)-3-Cyclopentyl-2-hydroxypropanoic acid | 0.96 | Different cyclopentyl substitution affects properties. |

| (R)-3-Cyclobutyl-2-hydroxypropanoic acid | 0.96 | Cyclobutyl group introduces unique sterics. |

| D-Leucic acid | 0.96 | Directly related to leucine metabolism; similar metabolic roles. |

| (R)-2-Hydroxyisocaproate | 0.96 | Related to isocaproate metabolism; shares some biochemical pathways. |

These comparisons illustrate how (R)-2-Hydroxy-4-methylpentanoic acid stands out due to its specific stereochemistry and unique interactions with biological targets, particularly its selective inhibition of histone deacetylases .

(R)-2-Hydroxy-4-methylpentanoic acid was first identified in the mid-20th century during studies on branched-chain amino acid (BCAA) metabolism. Initially isolated from patients with MSUD, it was recognized as a byproduct of defective leucine catabolism. The compound’s IUPAC name, (2R)-2-hydroxy-4-methylpentanoic acid, reflects its stereochemistry at the second carbon and methyl substitution at the fourth position. Synonyms include D-leucic acid and (R)-α-hydroxyisocaproic acid, with CAS registries distinguishing it from its enantiomer (S)-HICA (13748-90-8 vs. 20312-37-2).

Structural Relationship to Branched-Chain Amino Acid Metabolites

As a leucine derivative, (R)-2-Hydroxy-4-methylpentanoic acid is structurally linked to key BCAA metabolites:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₂O₃ | |

| Molecular weight | 132.16 g/mol | |

| Optical rotation (20°C) | -24° to -28° (1N NaOH) | |

| Melting point | 78–80°C |

The compound arises via transamination of leucine to α-ketoisocaproate (KIC), followed by NADH-dependent reduction catalyzed by hydroxyisocaproic acid dehydrogenase (HicDH). Its chiral center at C2 dictates biological activity, with the (R)-enantiomer showing unique HDAC inhibition and metabolic effects.

Natural Occurrence in Biological Systems

(R)-2-Hydroxy-4-methylpentanoic acid occurs in:

- Human tissues: Elevated in MSUD, short-bowel syndrome, and dihydrolipoyl dehydrogenase deficiency.

- Microbial systems: Produced by Lactobacillus spp. during leucine fermentation.

- Model organisms: Detected in Caenorhabditis elegans and Euglena gracilis.

Its presence in amniotic fluid and urine underscores its role as a biomarker for metabolic dysregulation.

Stereochemical Configuration and Absolute Stereochemistry

The (R)-2-Hydroxy-4-methylpentanoic acid exhibits a single chiral center at the carbon-2 position, designated with the (R) absolute configuration according to the Cahn-Ingold-Prelog priority rules [1] . The stereochemical descriptor indicates that when the molecule is oriented with the carboxyl group at the top and the hydrogen atom pointing away from the viewer, the remaining substituents are arranged in a clockwise manner when viewed from the carboxyl carbon [5]. The compound's stereochemistry is definitively established through its Chemical Abstracts Service registry number 20312-37-2, which specifically identifies the (R)-enantiomer [1].

The absolute stereochemistry of (R)-2-Hydroxy-4-methylpentanoic acid can be represented by the International Union of Pure and Applied Chemistry name (2R)-2-hydroxy-4-methylpentanoic acid [5]. The three-dimensional structure exhibits the characteristic features of an alpha-hydroxy acid, with the hydroxyl group positioned adjacent to the carboxyl carbon, creating an intramolecular hydrogen bonding opportunity that influences the compound's conformational preferences .

The stereochemical integrity of this compound is maintained through its involvement in specific enzymatic pathways, where the (R)-configuration is recognized by branched-chain amino acid transaminases and dehydrogenases during leucine metabolism . This stereoselectivity underscores the biological importance of the absolute configuration in metabolic processes.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of (R)-2-Hydroxy-4-methylpentanoic acid provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the molecular structure and stereochemistry [22]. The proton nuclear magnetic resonance spectrum displays the alpha-hydrogen as a doublet of doublets at 4.29 parts per million, with coupling constants reflecting the vicinal relationships with adjacent protons [22].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the carbonyl carbon resonance at 180.0 parts per million, consistent with the carboxylic acid functional group [22]. The alpha-carbon bearing the hydroxyl group appears at 68.9 parts per million, confirming the substitution pattern and providing evidence for the hydroxy acid structure [22]. Additional carbon signals correspond to the branched alkyl chain, with the methyl groups of the isobutyl substituent appearing in the aliphatic region.

Infrared spectroscopy reveals characteristic absorption bands that identify the functional groups present in (R)-2-Hydroxy-4-methylpentanoic acid [27] [29]. The hydroxyl group exhibits a broad absorption band between 3700 and 3100 wavenumbers, indicating hydrogen bonding interactions typical of alpha-hydroxy acids [27] [29]. The carbonyl stretch of the carboxylic acid group appears between 1715 and 1700 wavenumbers, consistent with the expected frequency for carboxylic acid functionality [27]. The carbon-oxygen stretch occurs in the fingerprint region between 1280 and 1000 wavenumbers [27].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure [6] [18]. The molecular ion peak appears at mass-to-charge ratio 131, representing 92.4 percent of the base peak intensity [6] [18]. The base peak at mass-to-charge ratio 85 corresponds to the loss of the carboxyl group, representing 100 percent relative intensity [6] [18]. Additional fragment ions at mass-to-charge ratios 69, 113, and 129 provide structural information about the branched alkyl chain and functional group relationships [6] [18].

Table 1: Spectroscopic Identification Data for (R)-2-Hydroxy-4-methylpentanoic acid

| Technique | Value/Peak | Intensity/Multiplicity | Source Citation |

|---|---|---|---|

| Mass Spectrometry | m/z 131 (M+) | 92.4% | [6] [18] |

| Mass Spectrometry | m/z 85 | 100% (base peak) | [6] [18] |

| Mass Spectrometry | m/z 69 | 8.5% | [6] [18] |

| Mass Spectrometry | m/z 113 | 3% | [6] [18] |

| Infrared Spectroscopy | 3700-3100 cm⁻¹ | Broad (OH stretch) | [27] [29] |

| Infrared Spectroscopy | 1715-1700 cm⁻¹ | Strong (C=O stretch) | [27] |

| Infrared Spectroscopy | 1280-1000 cm⁻¹ | Strong (C-O stretch) | [27] |

| ¹H Nuclear Magnetic Resonance | 4.29 ppm | dd (α-H) | [22] |

| ¹³C Nuclear Magnetic Resonance | 180.0 ppm | Carbonyl carbon | [22] |

| ¹³C Nuclear Magnetic Resonance | 68.9 ppm | α-Carbon | [22] |

Thermodynamic Parameters: Dissociation Constant, Solubility, and Partition Coefficients

The thermodynamic properties of (R)-2-Hydroxy-4-methylpentanoic acid reflect its dual nature as both a carboxylic acid and an alcohol, influencing its behavior in various chemical and biological environments. The acid dissociation constant (pKa) has been determined to be 3.86 ± 0.21, indicating moderate acidity typical of alpha-hydroxy carboxylic acids [1]. This pKa value suggests that the compound exists predominantly in its protonated form under physiological conditions, with approximately 99 percent remaining as the neutral species at physiological hydrogen ion concentration.

The aqueous solubility of (R)-2-Hydroxy-4-methylpentanoic acid demonstrates significant water solubility at 1.655 × 10⁵ milligrams per liter at 25 degrees Celsius [12]. This high solubility reflects the hydrophilic character imparted by both the carboxyl and hydroxyl functional groups, facilitating the compound's role in aqueous biological systems. The solubility characteristics enable efficient transport and metabolism within cellular environments.

The octanol-water partition coefficient (LogP) has been determined as 0.522, indicating a slight preference for the aqueous phase over the organic phase [1]. This relatively low partition coefficient reflects the compound's hydrophilic nature and suggests limited membrane permeability compared to more lipophilic compounds. The partition coefficient value supports the compound's role as a water-soluble metabolite rather than a membrane-active species.

Physical properties further characterize the compound's thermodynamic behavior. The melting point ranges from 76 to 80 degrees Celsius, indicating solid-state stability under ambient conditions [1]. The boiling point has been calculated as 251.3 ± 13.0 degrees Celsius at 760 millimeters of mercury pressure [15]. The density of 1.097 ± 0.06 grams per cubic centimeter indicates a compound slightly denser than water [1] [12].

Table 2: Thermodynamic Parameters of (R)-2-Hydroxy-4-methylpentanoic acid

| Parameter | Value | Units | Temperature/Conditions | Source Citation |

|---|---|---|---|---|

| pKa | 3.86 ± 0.21 | - | 25°C | [1] |

| Aqueous Solubility | 1.655 × 10⁵ | mg/L | 25°C | [12] |

| LogP (octanol-water) | 0.522 | - | 25°C | [1] |

| Melting Point | 76-80 | °C | 1 atm | [1] |

| Boiling Point | 251.3 ± 13.0 | °C | 760 mmHg | [15] |

| Density | 1.097 ± 0.06 | g/cm³ | 25°C | [1] [12] |

| Vapor Pressure | 0.0 ± 1.1 | mmHg | 25°C | [15] |

| Refractive Index | 1.457 | - | 25°C | [15] |

Comparative Analysis of Enantiomeric Forms

The enantiomeric forms of 2-hydroxy-4-methylpentanoic acid exhibit identical physical and chemical properties in achiral environments but demonstrate distinct behaviors in chiral systems and biological contexts [19] [20]. The (R)-enantiomer, designated as D-Leucic acid, and the (S)-enantiomer, known as L-Leucic acid, represent non-superimposable mirror images with opposite optical rotations [5] [8].

The stereochemical differences between the enantiomers manifest primarily in their biological activities and metabolic pathways. The (R)-enantiomer demonstrates significant biological activity through its interaction with histone deacetylases, specifically inhibiting histone deacetylase 1, 2, 3, 6, 8, and 10 at physiologically relevant concentrations . This selectivity indicates that only the naturally occurring (R)-enantiomer possesses the appropriate three-dimensional structure for effective enzyme binding and inhibition.

Optical rotation properties distinguish the two enantiomers, with the (R)-form exhibiting dextrorotatory behavior and the (S)-form displaying levorotatory characteristics [20] [21]. These opposite rotations occur with equal magnitude but different signs, providing a reliable method for enantiomeric identification and purity assessment. The specific rotation values serve as diagnostic tools for determining enantiomeric excess and confirming stereochemical assignments.

Metabolic pathway involvement differs significantly between the enantiomers. The (R)-enantiomer represents the primary product of leucine catabolism through branched-chain amino acid metabolism, while the (S)-enantiomer participates in minor metabolic pathways [5]. This metabolic selectivity reflects the stereospecificity of the enzymes involved in amino acid degradation processes.

Disease associations provide additional evidence for the distinct biological roles of each enantiomer. The (R)-enantiomer has been specifically identified in patients with maple syrup urine disease, an inherited disorder affecting branched-chain amino acid metabolism [5]. Conversely, the (S)-enantiomer has been found in patients with short-bowel syndrome, suggesting different metabolic origins and pathophysiological significance [5].

Table 3: Comparative Analysis of Enantiomeric Forms

| Property | (R)-Enantiomer | (S)-Enantiomer | Source Citation |

|---|---|---|---|

| Systematic Name | (2R)-2-hydroxy-4-methylpentanoic acid | (2S)-2-hydroxy-4-methylpentanoic acid | [5] |

| Common Name | D-Leucic acid | L-Leucic acid | [5] [8] |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | [20] [21] |

| Biological Activity | Histone deacetylase inhibition | Minimal or inactive | |

| Metabolic Role | Primary leucine catabolism product | Minor metabolic pathway | [5] |

| Disease Association | Maple syrup urine disease | Short-bowel syndrome | [5] |

| Enzymatic Recognition | High affinity for branched-chain enzymes | Low affinity for metabolic enzymes |

Leucine Catabolism: Transamination and Reduction Mechanisms

The biosynthesis of (R)-2-hydroxy-4-methylpentanoic acid, commonly known as 2-hydroxyisocaproic acid or leucic acid, occurs through the catabolic pathway of the branched-chain amino acid leucine [1] [2]. This metabolic conversion represents a critical branch point in amino acid metabolism, involving sophisticated enzymatic mechanisms that regulate cellular energy balance and metabolite homeostasis [3] [4].

The initial step in leucine catabolism involves transamination, a reversible reaction catalyzed by branched-chain amino acid aminotransferase [5] [6]. During this process, leucine undergoes amino group transfer to α-ketoglutarate, producing α-ketoisocaproate and glutamate [7] [8]. The transamination reaction follows the general mechanism:

L-leucine + α-ketoglutarate ⇌ α-ketoisocaproate + L-glutamate

Research has demonstrated that leucine transamination operates several times faster than subsequent decarboxylation reactions in human metabolism [3] [4]. Studies using stable isotope tracers revealed that transamination rates exceed keto acid decarboxylation by approximately 3-4 fold, indicating that the aminotransferase reaction is not rate-limiting in normal leucine catabolism [3]. This finding suggests that cellular regulation of leucine metabolism occurs primarily at the level of α-ketoisocaproate oxidation rather than amino group transfer.

The reduction mechanism leading to (R)-2-hydroxy-4-methylpentanoic acid formation represents an alternative pathway to oxidative decarboxylation [9] [10]. In this reductive branch, α-ketoisocaproate serves as substrate for hydroxyisocaproic acid dehydrogenase, which catalyzes the NADH-dependent reduction to produce (R)-2-hydroxyisocaproate [10]. The kinetic parameters of this reduction reaction show high substrate specificity, with Km values of 68 μM for α-ketoisocaproate and optimal activity with NADH as the electron donor [10].

The stereochemical specificity of this pathway is particularly noteworthy. The dehydrogenase enzyme exclusively produces the (R)-enantiomer of 2-hydroxyisocaproate, demonstrating strict stereocontrol in the reduction process [10]. When tested with both (R)- and (S)-enantiomers in the reverse reaction, only the (R)-form served as substrate, confirming the enzyme's absolute stereoselectivity [10].

Table 1: Physical and Chemical Properties of (R)-2-Hydroxy-4-methylpentanoic acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O₃ | [11] |

| Molecular Weight (g/mol) | 132.16 | [11] |

| CAS Number | 20312-37-2 | [11] |

| Melting Point (°C) | 76-80 | [11] |

| Boiling Point (°C) | 251.3 ± 13.0 (Predicted) | [11] |

| Density (g/cm³) | 1.097 ± 0.06 (Predicted) | [11] |

| pKa | 3.86 ± 0.21 (Predicted) | [11] |

| Solubility | Soluble in DMSO | [11] |

| Storage Conditions | Sealed in dry, room temperature | [11] |

Enzymatic Catalysis: Branched-Chain Aminotransferase and 2-Ketoacid Dehydrogenase

The enzymatic machinery responsible for (R)-2-hydroxy-4-methylpentanoic acid biosynthesis involves two major enzyme systems: the branched-chain aminotransferase complex and the 2-ketoacid dehydrogenase system [5] [12] [6]. These enzymes work in concert to regulate the flow of leucine metabolites through either oxidative or reductive pathways.

Branched-Chain Aminotransferase represents the primary enzyme initiating leucine catabolism [5] [6]. This pyridoxal-5'-phosphate dependent enzyme catalyzes the bidirectional transfer of amino groups between branched-chain amino acids and their corresponding α-keto acids [5] [13]. Structural studies reveal that branched-chain aminotransferases exist as homodimers in most organisms, with each subunit containing distinct small and large domains connected by a flexible linker region [5] [6].

The active site architecture of branched-chain aminotransferase demonstrates remarkable substrate specificity [6] [14]. Kinetic analysis shows differential catalytic efficiency for various branched-chain amino acids, with leucine displaying Km values of 450-500 μM and kcat values of 25-35 s⁻¹ [6] [14]. The catalytic efficiency (kcat/Km) for leucine transamination reaches 6.0 × 10⁴ M⁻¹s⁻¹, indicating high enzyme-substrate affinity [6] [14].

The 2-Ketoacid Dehydrogenase Complex represents a sophisticated multi-enzyme system controlling the oxidative branch of leucine catabolism [12]. This mitochondrial complex comprises three distinct catalytic components: E1 (α-ketoacid dehydrogenase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoyl dehydrogenase) [12]. Each component employs specific cofactors essential for catalytic activity, including thiamine pyrophosphate, lipoic acid, coenzyme A, FAD, and NAD⁺ [12].

The branched-chain α-ketoacid dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA [12] [15]. This reaction represents the committed step in leucine oxidation and serves as a major regulatory point in branched-chain amino acid metabolism [12] [16]. The complex operates under strict allosteric control, with activity modulated by phosphorylation-dephosphorylation mechanisms mediated by specific kinases and phosphatases [16] [17].

Regulatory mechanisms governing these enzymatic systems involve multiple levels of control [16] [17] [15]. The branched-chain ketoacid dehydrogenase kinase phosphorylates and inactivates the dehydrogenase complex, thereby preventing oxidative catabolism and potentially favoring reductive pathways leading to hydroxyacid formation [16]. Tissue-specific expression patterns of this kinase create differential metabolic capacity, with liver tissue showing minimal kinase activity and maximal dehydrogenase function, while skeletal muscle exhibits high kinase activity and reduced oxidative capacity [16] [17].

Table 2: Key Enzymes in Leucine Catabolism

| Enzyme | EC Number | Cofactor/Prosthetic Group | Function | Reference |

|---|---|---|---|---|

| Branched-Chain Aminotransferase (BCAT) | EC 2.6.1.42 | Pyridoxal-5'-phosphate (PLP) | Transamination of leucine to α-ketoisocaproate | [5] [6] |

| Branched-Chain α-Ketoacid Dehydrogenase E1α | EC 1.2.4.4 | Thiamine pyrophosphate (TPP) | Oxidative decarboxylation of α-ketoisocaproate | [12] |

| Branched-Chain α-Ketoacid Dehydrogenase E1β | EC 1.2.4.4 | Thiamine pyrophosphate (TPP) | Oxidative decarboxylation of α-ketoisocaproate | [12] |

| Dihydrolipoyl Transacylase (E2) | EC 2.3.1.168 | Lipoic acid, Coenzyme A | Acyl transfer to CoA | [12] |

| Dihydrolipoyl Dehydrogenase (E3) | EC 1.8.1.4 | FAD, NAD⁺ | Reoxidation of dihydrolipoamide | [12] |

| Hydroxyisocaproic Acid Dehydrogenase | Not assigned | NADH/NAD⁺ | Reduction of α-ketoisocaproate to 2-hydroxyisocaproate | [9] [10] |

Table 3: Kinetic Parameters of Branched-Chain Aminotransferase

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| L-Leucine | 450-500 | 25-35 | 6.0 × 10⁴ | [6] [14] |

| L-Isoleucine | 400-450 | 20-30 | 5.5 × 10⁴ | [6] [14] |

| L-Valine | 350-400 | 15-25 | 5.0 × 10⁴ | [6] [14] |

| L-Methionine | 600-700 | 10-15 | 2.0 × 10⁴ | [14] |

| α-Ketoisocaproate | 68 | 31 | 4.6 × 10⁵ | [10] |

| α-Ketoisovalerate | 150-200 | 20-25 | 1.2 × 10⁵ | [6] |

| α-Keto-β-methylvalerate | 120-180 | 15-20 | 1.0 × 10⁵ | [6] |

Microbial Production in Lactic Acid Bacteria

Lactic acid bacteria represent the primary microbial producers of (R)-2-hydroxy-4-methylpentanoic acid in natural fermentation systems [18] [19] [20]. These organisms have evolved specialized enzymatic machinery capable of converting leucine-derived α-ketoisocaproate into the corresponding hydroxyacid through reductive pathways [9] [18] [20].

Lactococcus lactis serves as the most extensively studied microbial producer of 2-hydroxyisocaproic acid [9] [14] [21]. This organism employs a unique enzyme designated PanE, initially misannotated as a ketopantoate reductase but subsequently identified as a d-2-hydroxyacid dehydrogenase with high specificity for branched-chain α-ketoacids [9]. The enzyme demonstrates exceptional catalytic efficiency toward α-ketoisocaproate, with kinetic parameters showing Vmax/Km ratios of 6,640 U/mg/mM [9]. The substrate specificity extends to other branched-chain ketoacids, including α-ketoisovalerate and α-keto-β-methylvalerate, though with reduced efficiency [9].

The physiological role of PanE in Lactococcus lactis extends beyond simple metabolite production [9] [21]. During leucine catabolism under anaerobic conditions, the enzyme serves a critical function in NAD⁺ regeneration [9]. The reduction of α-ketoisocaproate to 2-hydroxyisocaproate consumes NADH produced during oxidative decarboxylation reactions, thereby maintaining the NAD⁺/NADH balance essential for continued glycolytic activity [9]. This metabolic coupling explains why 2-hydroxyisocaproic acid production increases under conditions where alternative electron acceptors are limited [9].

Leuconostoc species represent another significant group of lactic acid bacteria producing 2-hydroxyisocaproic acid [18] [20]. Leuconostoc lactis isolated from kimchi demonstrates substantial production capacity, with measurable concentrations of the compound detected during fermentation processes [20]. The production mechanism involves hydroxyisocaproate dehydrogenases that show positive correlation with compound accumulation [20]. Analysis of kimchi fermentation dynamics reveals that 2-hydroxyisocaproic acid content varies directly with Leuconostoc abundance during early fermentation stages [20].

Lactiplantibacillus plantarum and Levilactobacillus brevis contribute to 2-hydroxyisocaproic acid production through branched-chain aminotransferase systems coupled with hydroxyacid dehydrogenases [18] [19]. These organisms demonstrate moderate production capacity compared to Lactococcus species but play important roles in complex fermentation communities [18]. The metabolic pathway involves initial transamination of leucine followed by reduction of the resulting α-ketoacid [18].

The enzymatic machinery employed by lactic acid bacteria for 2-hydroxyisocaproic acid production shows remarkable diversity [9] [18]. While Lactococcus lactis utilizes the specialized PanE enzyme, other species employ more generalized hydroxyacid dehydrogenases or mandelate dehydrogenase homologs [9]. These enzymes typically exhibit NADH dependence and demonstrate varying degrees of substrate specificity [9] [10].

Production optimization in lactic acid bacteria involves understanding the metabolic conditions favoring hydroxyacid formation over oxidative catabolism [9] [18]. Factors influencing production include pH, oxygen availability, substrate concentration, and the presence of alternative electron acceptors [9] [18]. Under cheese-ripening conditions with controlled pH and limited oxygen, lactic acid bacteria demonstrate enhanced 2-hydroxyisocaproic acid production [9] [18].

Table 4: Lactic Acid Bacteria Producing 2-Hydroxyisocaproic Acid

| Species | Enzyme System | Production Context | HICA Yield | Reference |

|---|---|---|---|---|

| Lactococcus lactis | PanE (d-2-hydroxyacid dehydrogenase) | Leucine catabolism, cheese ripening | High | [9] [18] |

| Lactiplantibacillus plantarum | Branched-chain aminotransferase + HicDH | Fermented foods, flavor development | Moderate | [18] [19] |

| Levilactobacillus brevis | Branched-chain aminotransferase + HicDH | Fermented foods, flavor development | Moderate | [18] |

| Leuconostoc mesenteroides | Branched-chain aminotransferase + HicDH | Fermented foods, kimchi | High | [18] [19] |

| Leuconostoc lactis | Hydroxyisocaproate dehydrogenase | Kimchi fermentation | High | [20] |

| Enterococcus faecalis | Mandelate dehydrogenase homolog | Amino acid fermentation | Low-Moderate | [9] |

The metabolic significance of 2-hydroxyisocaproic acid production in lactic acid bacteria extends beyond simple waste product formation [18] [22]. The compound demonstrates antimicrobial properties against various pathogenic bacteria, suggesting a potential ecological advantage for producing organisms [19] [22]. Additionally, the reduction pathway provides metabolic flexibility during nutrient limitation, allowing continued amino acid catabolism when oxidative pathways become restricted [9] [18].